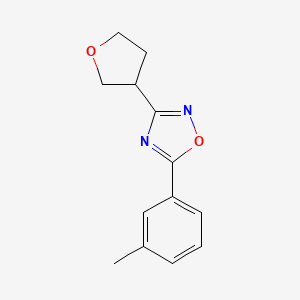![molecular formula C13H13ClN2O2 B7583208 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583208.png)
5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as cloxazolam and is a member of the benzodiazepine family of drugs.
Mécanisme D'action
The exact mechanism of action of 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) neurotransmitter system by enhancing the binding of GABA to its receptor, leading to increased inhibitory neurotransmission in the brain.
Biochemical and Physiological Effects:
5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole has been shown to produce a range of biochemical and physiological effects. It has been reported to decrease anxiety, induce sedation and hypnosis, and exhibit anticonvulsant properties. Additionally, it has been shown to affect the sleep-wake cycle, with increased slow-wave sleep and decreased rapid eye movement (REM) sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole in lab experiments is its well-established pharmacological profile. This compound has been extensively studied, and its effects are well documented. Additionally, it has a relatively long half-life, making it suitable for use in chronic studies. However, one of the limitations of using this compound is its potential for abuse and dependence, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole. One potential area of research is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems. Finally, more research is needed to explore the potential therapeutic applications of this compound in the treatment of anxiety disorders, insomnia, and epilepsy.
Conclusion:
In conclusion, 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its well-established pharmacological profile and documented effects make it a valuable tool for researchers. However, its potential for abuse and dependence may limit its use in certain experiments. Further research is needed to fully understand the mechanism of action of this compound and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole involves the reaction of 3-chlorobenzyl chloride with oxalyl chloride in the presence of triethylamine to form 3-chlorobenzoyl chloride. This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of sodium hydroxide to form 5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
5-[(3-Chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anxiolytic, sedative, hypnotic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of anxiety disorders, insomnia, and epilepsy.
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c14-11-3-1-2-9(6-11)7-12-15-13(16-18-12)10-4-5-17-8-10/h1-3,6,10H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIZZBUNOTYYFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NOC(=N2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dimethyl-4-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,2-oxazole](/img/structure/B7583126.png)
![7-(4-Methylquinolin-2-yl)-2-oxa-7-azaspiro[4.4]nonane](/img/structure/B7583132.png)
![N-[(1-ethylcyclobutyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7583145.png)

![6-Bicyclo[3.1.0]hexanyl-(2,2-dimethyl-1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7583174.png)
![6-Chloro-3-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7583177.png)
![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B7583188.png)
![6-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B7583195.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7583200.png)
![5-[(2,5-Difluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7583202.png)
![3-(Oxolan-3-yl)-5-spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-1,2,4-oxadiazole](/img/structure/B7583213.png)


![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-6-methylpyridazin-3-one](/img/structure/B7583230.png)